

Biological activity of 1-Aminomethyl-1-cyclohexanol hydrochloride

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Compound of Interest

Compound Name: 1-Aminomethyl-1-cyclohexanol hydrochloride

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An In-depth Technical Guide on the Biological Activity of **1-Aminomethyl-1-cyclohexanol Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activity of **1-Aminomethyl-1-cyclohexanol hydrochloride**. The information is compiled from preliminary studies and is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Aminomethyl-1-cyclohexanol hydrochloride** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ ClNO	[1]
Molecular Weight	165.66 g/mol	[1]
Appearance	White to grey-beige powder	[2]
Solubility	Soluble in water	[2]
CAS Number	19968-85-5	[1]

Biological Activities and Pharmacological Effects

Preliminary research indicates that **1-Aminomethyl-1-cyclohexanol hydrochloride** possesses biological activities that may be of pharmacological interest.[\[2\]](#) Its structural similarity to other bioactive amines suggests potential neuroprotective and neurotransmitter-modulating effects.[\[2\]](#)

Neuroprotective Effects

In vitro studies have demonstrated potential neuroprotective properties of **1-Aminomethyl-1-cyclohexanol hydrochloride**. In a model of hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cortical neurons, the compound showed significant protective effects.[\[2\]](#) The quantitative data from this study is summarized in Table 2. The mechanism behind these effects is linked to the upregulation of the transcription factor Nrf2, which plays a crucial role in the cellular antioxidant response.[\[2\]](#) The cyclohexanol hydroxyl group is suggested to act as a radical scavenger.[\[2\]](#)

Parameter	Concentration	Result	Fold Change vs. Control
Lipid Peroxidation	10 μ M	62% reduction	-
Mitochondrial Membrane Potential ($\Delta\Psi_m$)	10 μ M	Preservation	1.8
Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Upregulation	-	-	3.1

Influence on Neurotransmitter Systems

While detailed mechanisms are yet to be fully elucidated, it is suggested that **1-Aminomethyl-1-cyclohexanol hydrochloride** may influence neurotransmitter systems.^[2] This is primarily based on its structural characteristics and its potential to interact with neurotransmitter receptors, which could modulate neuronal signaling pathways.^{[2][3]}

Enzyme Interactions

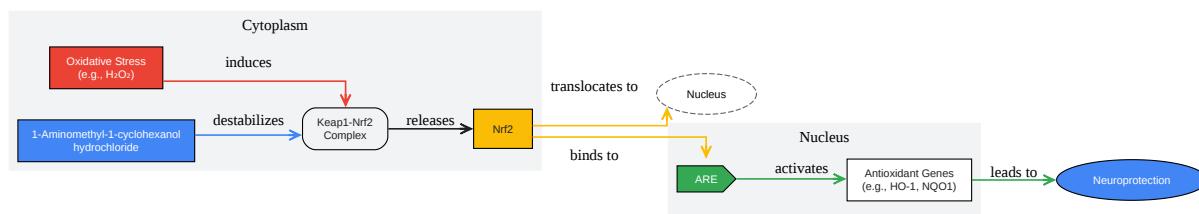
The molecular structure of **1-Aminomethyl-1-cyclohexanol hydrochloride** contains multiple hydrogen bond donor and acceptor sites, including a primary amine group and a hydroxyl functionality.^[2] This suggests a capacity for interacting with the active sites of enzymes and modulating their activity.^{[2][3]} It has been noted as a reagent for studying enzyme kinetics and protein interactions in biochemical research.^[2]

Hypothesized Mechanism of Action

The precise mechanism of action for **1-Aminomethyl-1-cyclohexanol hydrochloride** has not been fully determined. However, based on preliminary data and its structural features, a potential signaling pathway can be proposed.

Nrf2 Signaling Pathway

The observed upregulation of Nrf2 suggests that the neuroprotective effects of **1-Aminomethyl-1-cyclohexanol hydrochloride** may be mediated through the activation of the antioxidant response element (ARE) pathway. A simplified diagram of this hypothesized pathway is presented below.



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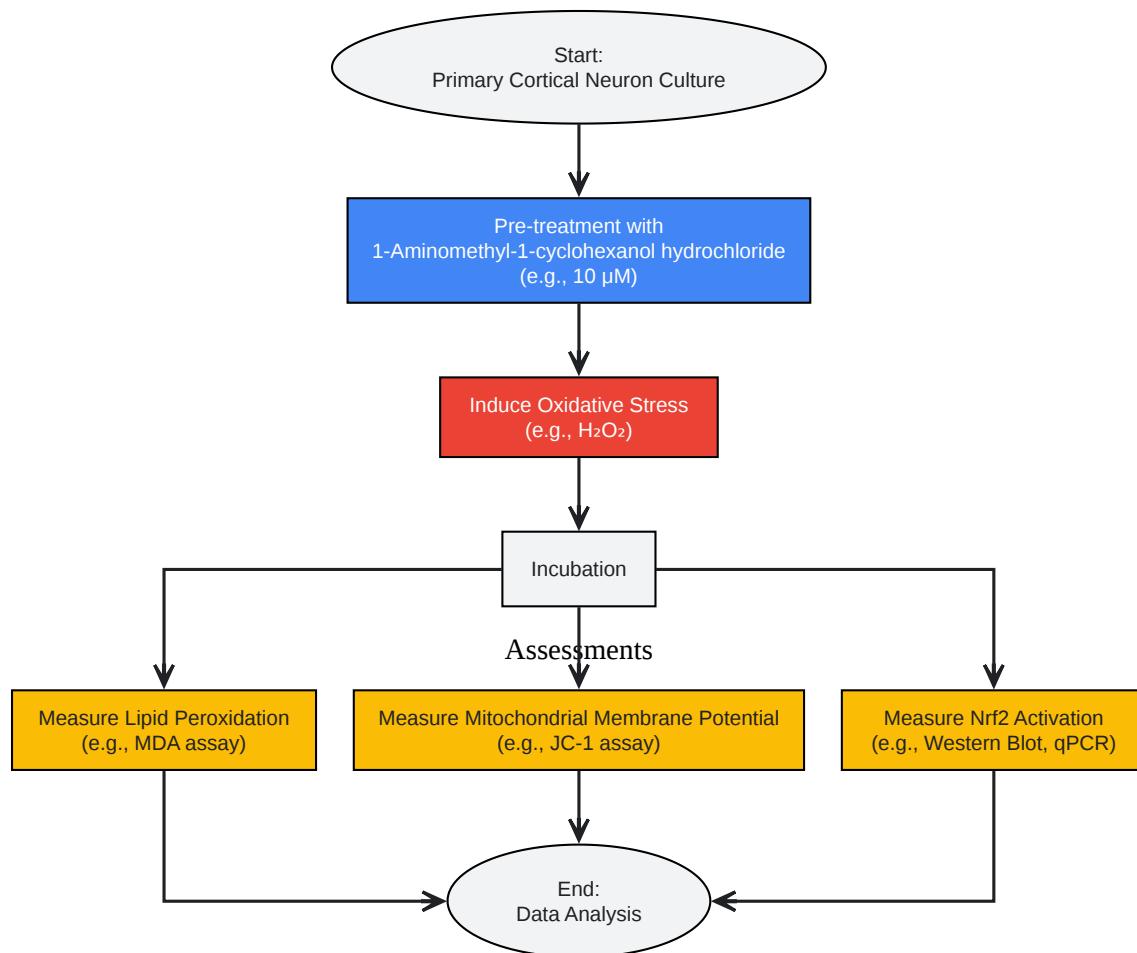
Caption: Hypothesized Nrf2-mediated neuroprotective signaling pathway.

Experimental Protocols

Detailed experimental protocols for **1-Aminomethyl-1-cyclohexanol hydrochloride** are not widely published. However, based on the reported biological activities, the following general methodologies would be appropriate for its further investigation.

In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol outlines a general procedure for assessing the neuroprotective effects of the compound against oxidative stress in a neuronal cell culture model.



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Caption: Experimental workflow for in vitro neuroprotection assay.

Methodology:

- Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.
- Pre-treatment: Treat the cells with varying concentrations of **1-Aminomethyl-1-cyclohexanol hydrochloride** for a specified period (e.g., 24 hours).

- Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H_2O_2) for a duration sufficient to induce cell damage in control wells.
- Assessment of Neuroprotection:
 - Lipid Peroxidation: Measure the levels of malondialdehyde (MDA) or other lipid peroxidation products.
 - Mitochondrial Membrane Potential ($\Delta\Psi_m$): Use a fluorescent probe like JC-1 to assess mitochondrial health.
 - Nrf2 Activation: Analyze the expression and nuclear translocation of Nrf2 using techniques such as Western blotting or immunofluorescence.
- Data Analysis: Compare the results from compound-treated cells with untreated and vehicle-treated controls to determine the neuroprotective efficacy.

Radioligand Binding Assay for GABA Receptors

Given its structural similarities to GABA analogs, a radioligand binding assay would be a crucial experiment to determine if **1-Aminomethyl-1-cyclohexanol hydrochloride** interacts directly with GABA receptors.^[4]

Methodology:

- Membrane Preparation: Prepare cell membranes from brain tissue (e.g., rat cortex) or from cells expressing specific GABA receptor subtypes.
- Binding Reaction: Incubate the membranes with a radiolabeled ligand specific for the GABA receptor of interest (e.g., [3H]muscimol for GABA-A receptors or [3H]baclofen for GABA-B receptors) in the presence of varying concentrations of **1-Aminomethyl-1-cyclohexanol hydrochloride**.^[5]
- Separation: Separate the bound from the free radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

- Data Analysis: Determine the IC₅₀ value of **1-Aminomethyl-1-cyclohexanol hydrochloride** by analyzing the displacement of the radioligand. This will indicate its binding affinity for the receptor.

Applications in Research and Drug Development

1-Aminomethyl-1-cyclohexanol hydrochloride serves as a valuable tool in several areas of scientific research:

- Biochemical Research: It is used as a reagent for investigating enzyme kinetics and protein interactions.[2]
- Pharmaceutical Development: Due to its observed biological activity, it is being explored as a potential lead compound for the development of drugs targeting neurological disorders.[2]
- Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic compounds, including other potential pharmaceuticals and agrochemicals.[2]

Conclusion

1-Aminomethyl-1-cyclohexanol hydrochloride is a compound with emerging biological and pharmacological interest. The preliminary evidence for its neuroprotective effects, mediated at least in part through the Nrf2 signaling pathway, warrants further investigation. Its potential to modulate neurotransmitter systems and interact with enzymes makes it a promising candidate for further research and development in the context of neurological disorders. Future studies should focus on elucidating its precise molecular targets, expanding in vivo efficacy and safety profiling, and exploring its therapeutic potential in relevant disease models.

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